(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a methoxybenzyl group and a morpholinylethyl group. The methoxybenzyl group consists of a benzene ring with a methoxy (OCH3) and a methyl (CH2) substituent. The morpholinylethyl group consists of a morpholine ring (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom) with an ethyl (CH2CH2) substituent .
Molecular Structure Analysis
The molecular structure of this compound would likely show the connectivity of the methoxybenzyl and morpholinylethyl groups. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Generally, the methoxy group in the methoxybenzyl part could potentially undergo demethylation reactions under acidic conditions, and the amine in the morpholinylethyl part could participate in various reactions such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the overall shape and size of the molecule, and the presence of aromatic systems .Scientific Research Applications
Synthesis and Chemical Reactivity
The compound (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine and its derivatives are often involved in the synthesis of complex molecules due to their reactivity and ability to form bonds with a variety of functional groups. Bektaş et al. (2007) synthesized Mannich base derivatives using morpholine and other amines, showcasing the versatility of these compounds in creating new chemical structures with potential biological activities (Bektaş et al., 2007). Behr et al. (2000) reported the hydroaminomethylation of unsaturated fatty acid derivatives with primary and secondary amines like morpholine, leading to compounds with good to excellent yields, indicating the potential of these amines in surfactant substrate synthesis (Behr et al., 2000).
Applications in Polymer Science
The compound's derivatives are also utilized in polymer science. Bütün et al. (2001) described the selective quaternization of DMA residues in tertiary amine methacrylate diblock copolymers. They used 2-(N-morpholino)ethyl methacrylate (MEMA), among others, to create novel cationic diblock copolymers, indicating the importance of such amines in the development of smart materials with reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün et al., 2001).
Biological and Medicinal Applications
In biological and medicinal contexts, compounds synthesized using this compound and its derivatives have shown promise. For instance, Cai Zhi (2010) synthesized a molecule using morpholine and observed its structure and antibacterial activity, indicating the potential of these compounds in developing new antibacterial agents (Cai Zhi, 2010). Similarly, a study by AlKaissi et al. (2015) synthesized a new series of morpholine derivatives and evaluated their antibacterial and antifungal activities, further demonstrating the pharmaceutical relevance of these compounds (AlKaissi et al., 2015).
Mechanism of Action
Target of Action
Structurally similar compounds, such as 25b-nbome, have been shown to exhibit high binding affinity for5-HT 2A/C serotonin receptors . These receptors play a crucial role in the regulation of mood and cognition.
Mode of Action
Based on the behavior of similar compounds, it may act as anagonist at the 5-HT 2A/C serotonin receptors . This means it binds to these receptors and activates them, potentially leading to changes in neurotransmission.
Biochemical Pathways
Activation of 5-ht 2a/c receptors can influence various downstream effects, including the modulation ofdopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate release .
Result of Action
Similar compounds have been shown to induce various symptoms likeserotonin syndrome , even at low doses . This syndrome can include symptoms such as tachycardia, hypertension, agitation, hallucinations, seizures, hyperpyrexia, and myoclonus.
Safety and Hazards
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-14-5-3-2-4-13(14)12-15-6-7-16-8-10-18-11-9-16/h2-5,15H,6-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVIWMAMZMWHQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.